molecular formula C18H19N3O3S B3943187 4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide

4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3943187
M. Wt: 357.4 g/mol
InChI Key: QXSFVXQDEAAPOX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C17H18N2O3S It is known for its unique structure, which includes a tert-butyl group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The overall reaction can be summarized as follows:

    Step 1: 4-tert-butylbenzoyl chloride + 2-nitroaniline → Intermediate

    Step 2: Intermediate + thiophosgene → this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Reduction: 4-tert-butyl-N-[(2-aminophenyl)carbamothioyl]benzamide

    Oxidation: this compound derivatives with oxidized tert-butyl groups

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(3-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide

These compounds share a similar benzamide backbone but differ in the position or nature of the substituents on the phenyl ring. The unique combination of the tert-butyl, nitrophenyl, and carbamothioyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-18(2,3)13-10-8-12(9-11-13)16(22)20-17(25)19-14-6-4-5-7-15(14)21(23)24/h4-11H,1-3H3,(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFVXQDEAAPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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